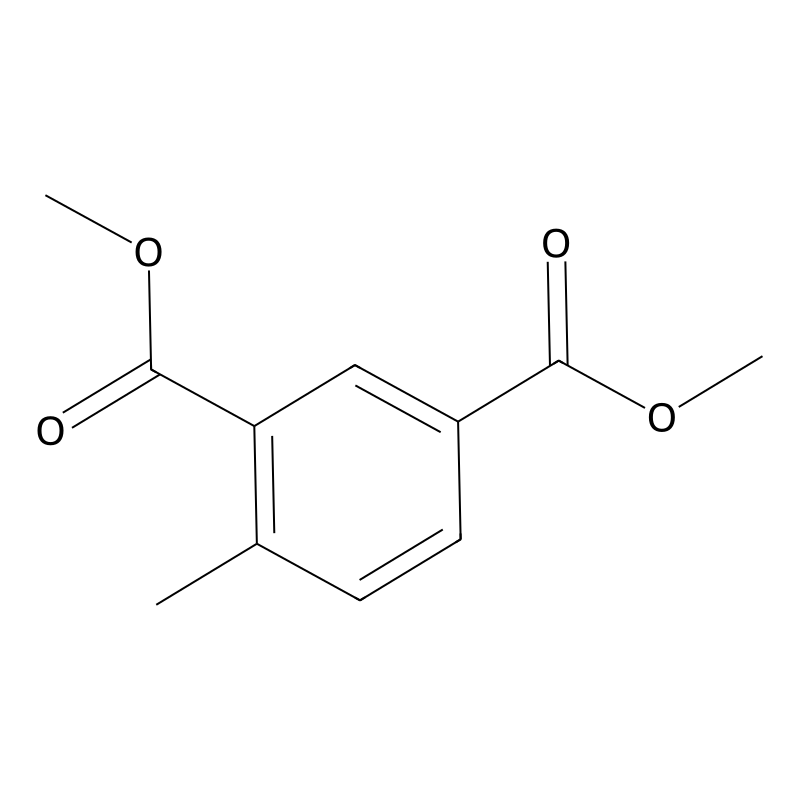

Dimethyl 4-methylisophthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalytic Oxidation of Dimethyl Phthalate

Scientific Field: Environmental Science and Pollution Research

Summary of Application: This research focuses on the oxidative degradation/mineralization of dimethyl phthalate (DMP) from plastic industrial wastewater using a ferrate (VI)/titanium dioxide/ultraviolet [Fe (VI)/TiO 2 /UV] system.

Methods of Application: The Fe (VI)/TiO 2 /UV system was established for the photocatalytic oxidation of DMP.

Results or Outcomes: The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively.

Adsorptive Removal of Dimethyl Phthalate

Dimethyl 4-methylisophthalate is an organic compound with the chemical formula . It is classified as a dimethyl ester of 4-methylisophthalic acid, which features a benzene ring substituted at the 1, 3, and 4 positions with carboxylate groups. This compound typically appears as a colorless to pale yellow liquid and is soluble in organic solvents. It is utilized in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis.

- Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 4-methylisophthalic acid and methanol.

- Transesterification: It can react with alcohols to form new esters and methanol.

- Esterification: When reacted with acids, it can form new esters.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure or creating derivatives.

Dimethyl 4-methylisophthalate can be synthesized through several methods:

- Direct Esterification: This involves reacting 4-methylisophthalic acid with methanol in the presence of a catalyst (usually a strong acid like sulfuric acid) at elevated temperatures.

- Transesterification: It can also be produced by transesterifying other esters with methanol.

- Catalytic Methods: Some synthetic routes utilize metal catalysts to enhance yield and selectivity during esterification or transesterification processes.

These methods allow for the efficient production of dimethyl 4-methylisophthalate in industrial settings.

Dimethyl 4-methylisophthalate has several applications:

- Polymer Production: It serves as a monomer in the synthesis of polyesters, particularly in the manufacture of high-performance polymers used in textiles and packaging.

- Chemical Intermediates: The compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

- Additives: It may be employed as a plasticizer or additive to improve the properties of plastics and resins.

Dimethyl 4-methylisophthalate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Dimethyl Terephthalate | Used primarily in polyester production | More widely used in commercial applications | |

| Dimethyl Phthalate | Known for insect repellent properties | Lower melting point than dimethyl 4-methylisophthalate | |

| Dimethyl Isophthalate | Similar structure but lacks methyl substitution | More common in specialty chemical applications | |

| Dimethyl 2,6-naphthalenedicarboxylate | Used in high-performance polymers | Greater rigidity due to naphthyl structure |

Dimethyl 4-methylisophthalate is unique due to its specific methyl substitution pattern on the isophthalic framework, which influences its reactivity and compatibility with other materials compared to its analogs.

Dimethyl 4-methylisophthalate possesses the molecular formula C11H12O4 and represents the dimethyl ester derivative of 4-methylisophthalic acid. The compound is officially designated under the Chemical Abstracts Service registry number 23038-61-1 and carries the International Union of Pure and Applied Chemistry name "dimethyl 4-methylbenzene-1,3-dicarboxylate". The systematic nomenclature reflects the compound's structural foundation as a benzene ring bearing both methyl and dicarboxylate ester substituents in specific positional arrangements.

The compound exhibits multiple accepted synonyms within chemical literature and commercial databases. These alternative names include "1,3-benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester," "isophthalic acid, 4-methyl-, dimethyl ester," and "4-methyl-isophthalic acid dimethyl ester". The European Community has assigned this substance the identification number 245-393-1, while the DSSTox Substance database recognizes it under the identifier DTXSID3066849. These various nomenclature systems facilitate accurate identification and communication regarding this compound across different scientific and regulatory contexts.

The molecular weight of dimethyl 4-methylisophthalate has been precisely determined as 208.21 grams per mole through computational analysis. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as "CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC," which provides a standardized method for digital chemical structure communication. The International Chemical Identifier key MTDRWWFCMSDTBL-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure, enabling unambiguous identification across global chemical databases.

Historical Development and Synthesis Origins

The development of dimethyl 4-methylisophthalate synthesis traces back to fundamental advances in aromatic ester chemistry and methylated phthalic acid derivatives. Early synthetic approaches focused on the direct esterification of 4-methylisophthalic acid with methanol under acidic catalysis conditions. This foundational methodology established the basic framework for producing this important aromatic diester through conventional organic synthesis techniques.

Modern synthetic strategies have evolved to incorporate more sophisticated approaches, including the innovative use of methyl coumalate as a starting material. Research published in the Royal Society of Chemistry journals demonstrates that methyl coumalate can react with enol ethers to form stable adducts, which subsequently undergo conversion to isophthalates under specific reaction conditions. This methodology employs para-toluenesulfonic acid in boiling methanol to achieve very good to excellent yields of isophthalic acid diesters, representing a significant advancement in synthetic efficiency and atom economy.

The mechanistic understanding of dimethyl 4-methylisophthalate formation has been enhanced through detailed studies of bicyclic lactone intermediates. These intermediates, derived from methyl coumalate reactions, can be opened under acidic or basic conditions to produce the desired isophthalate products. The process utilizes all carbons from the methyl coumalate starting material, thereby increasing the atom economy of the transformation and making the synthesis more environmentally sustainable. Contemporary research has demonstrated that both cyclic and acyclic vinyl ethers react readily with methyl coumalate, followed by aromatization with para-toluenesulfonic acid in methanol to give good yields of various isophthalate derivatives.

Alternative synthetic pathways have emerged from pharmaceutical chemistry research, particularly in the development of 4-hydroxy-isophthalic acid derivatives. Patent literature describes processes involving the splitting of ester groups from diesters of 4-hydroxy-isophthalic acid, followed by subsequent chemical transformations. These methodologies provide insight into the broader synthetic landscape surrounding methylated isophthalic acid derivatives and their ester forms.

Significance in Aromatic Ester Chemistry

Dimethyl 4-methylisophthalate occupies a crucial position within the broader field of aromatic ester chemistry, serving as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the fundamental principles governing the behavior of substituted benzenedicarboxylic acid diesters, particularly regarding their reactivity patterns and structural stability under various chemical conditions.

The aromatic diester functionality inherent in dimethyl 4-methylisophthalate provides multiple reactive sites for further chemical elaboration. The presence of two ester groups positioned meta to each other on the benzene ring creates opportunities for selective hydrolysis, transesterification, and cyclization reactions. Research in supramolecular chemistry has demonstrated that isophthalic acid derivatives, including their ester forms, can serve as effective building blocks for metal-organic frameworks and coordination polymers. The 4-methyl substitution introduces additional steric and electronic effects that can influence both the reactivity and the molecular recognition properties of the resulting compounds.

Contemporary applications of dimethyl 4-methylisophthalate extend into materials science, where aromatic diesters serve as precursors for high-performance polymeric materials. The compound's structural features make it particularly suitable for incorporation into polyester backbones, where the methyl substitution can influence polymer properties such as glass transition temperature, mechanical strength, and chemical resistance. Industrial applications have recognized the value of dimethyl isophthalate derivatives as intermediates in the synthesis of polyesters, where they enable the production of high-quality fibers and polyester films with improved clarity and structural strength.

The compound also demonstrates significant utility in pharmaceutical chemistry applications. Its high purity profile makes it suitable for use as an intermediate in pharmaceutical synthesis, where stringent quality requirements demand exceptional chemical consistency. The aromatic ester framework provides a versatile platform for medicinal chemistry modifications, allowing for the introduction of various functional groups while maintaining the core structural integrity of the molecule.

Isomeric Relationship to Other Methylated Phthalates

Dimethyl 4-methylisophthalate exists within a complex network of structural isomers that collectively represent the family of methylated phthalic acid diesters. The most directly related compound is dimethyl 4-methylphthalate, which bears the same substituents but in a different positional arrangement on the benzene ring. While dimethyl 4-methylisophthalate features the 1,3-dicarboxylate pattern characteristic of isophthalic acid derivatives, dimethyl 4-methylphthalate adopts the 1,2-dicarboxylate arrangement typical of phthalic acid esters.

The isomeric relationship between these compounds extends beyond simple positional differences to encompass significant variations in physical and chemical properties. Dimethyl 4-methylphthalate possesses the same molecular formula C11H12O4 and molecular weight 208.21 grams per mole as dimethyl 4-methylisophthalate, yet exhibits distinct characteristics in terms of boiling point, melting point, and reactivity patterns. The Chemical Abstracts Service has assigned dimethyl 4-methylphthalate the registry number 20116-65-8, distinguishing it from the 23038-61-1 designation of the isophthalic acid derivative.

Another significant isomer within this family is dimethyl 5-methylisophthalate, which maintains the 1,3-dicarboxylate pattern while positioning the methyl substituent at the 5-position rather than the 4-position. This positional isomer shares the same molecular formula and weight as dimethyl 4-methylisophthalate but exhibits different symmetry properties and potentially altered reactivity characteristics. The compound carries the Chemical Abstracts Service registry number 17649-58-0 and represents an important comparison point for understanding how substituent position influences molecular behavior.

The broader context of methylated isophthalic acid derivatives includes compounds such as 5-methylisophthalic acid itself, which serves as the parent carboxylic acid for various ester derivatives. This parent acid, known by the synonym uvitic acid, can be obtained through oxidation of mesitylene or through condensation reactions involving pyroracemic acid. The relationship between these various methylated isophthalic acid compounds and their ester derivatives provides valuable insight into structure-activity relationships within aromatic diester chemistry.

| Compound | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Carboxylate Pattern |

|---|---|---|---|---|

| Dimethyl 4-methylisophthalate | 23038-61-1 | C11H12O4 | 208.21 | 1,3-dicarboxylate |

| Dimethyl 4-methylphthalate | 20116-65-8 | C11H12O4 | 208.21 | 1,2-dicarboxylate |

| Dimethyl 5-methylisophthalate | 17649-58-0 | C11H12O4 | 208.21 | 1,3-dicarboxylate |

| Dimethyl isophthalate | 1459-93-4 | C10H10O4 | 194.18 | 1,3-dicarboxylate |

The physical property differences among these isomers provide crucial information for synthetic chemists and materials scientists working with these compounds. Dimethyl 4-methylisophthalate exhibits a boiling point of 284.3±20.0 degrees Celsius and a density of 1.147±0.06 grams per cubic centimeter. These properties differ measurably from those of the parent dimethyl isophthalate, which shows a boiling point of 124 degrees Celsius at reduced pressure and a density of 1.1477 grams per cubic centimeter. Such property variations reflect the influence of methyl substitution on molecular packing and intermolecular interactions within the crystalline and liquid phases of these aromatic diesters.

Molecular Structure and Stereochemistry

Dimethyl 4-methylisophthalate, with the Chemical Abstracts Service registry number 23038-61-1, possesses the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is dimethyl 4-methylbenzene-1,3-dicarboxylate [3]. The compound features a benzene ring core with two carboxylate ester groups positioned meta to each other (1,3-positions) and an additional methyl substituent at the 4-position relative to one of the ester groups [1] [2] [3].

The structural representation can be described through its Simplified Molecular Input Line Entry System notation: CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC [3] [4]. The International Chemical Identifier key for this compound is MTDRWWFCMSDTBL-UHFFFAOYSA-N [1] [3] [5], providing a unique digital fingerprint for database searches and chemical informatics applications.

The stereochemical considerations for dimethyl 4-methylisophthalate are relatively straightforward due to the absence of chiral centers in the molecular structure [3]. The compound adopts a planar aromatic framework with the two ester groups extending from the benzene ring. The molecular geometry exhibits C₂ᵥ symmetry when considering the idealized planar conformation, though rotational freedom around the ester bonds introduces conformational flexibility [3].

Physical Properties and Characterization

Boiling and Melting Points

The boiling point of dimethyl 4-methylisophthalate has been predicted using computational methods to be 284.3 ± 20.0 degrees Celsius under standard atmospheric pressure [2]. This relatively high boiling point reflects the substantial intermolecular forces present in the compound, including dipole-dipole interactions arising from the ester functional groups and potential π-π stacking interactions between aromatic rings [2]. Computational modeling using the Joback method provides additional thermodynamic insights, predicting a boiling point of 640.30 Kelvin (367.15 degrees Celsius), which represents the upper range of theoretical estimates [6].

Regarding the melting point, experimental data for this specific compound are limited in the available literature [2] [7]. The computational prediction using the Joback method suggests a melting point of 409.51 Kelvin (136.36 degrees Celsius) [6]. This predicted melting point appears reasonable when compared to related isophthalate derivatives, though experimental verification would be necessary for precise characterization.

Density and Refractive Index

The density of dimethyl 4-methylisophthalate has been computationally predicted to be 1.147 ± 0.06 grams per cubic centimeter [2]. This density value is consistent with aromatic ester compounds of similar molecular weight and structure. The predicted density reflects the compact packing arrangement facilitated by the aromatic core and the presence of electronegative oxygen atoms in the ester functionalities [2].

For related compounds in the methylisophthalate family, the refractive index has been reported. Specifically, dimethyl 5-methylisophthalate exhibits a refractive index of 1.514 [8], providing a reference point for the optical properties of methylisophthalate derivatives. The refractive index serves as an important physical constant for compound identification and purity assessment [8].

Solubility Profile

The solubility characteristics of dimethyl 4-methylisophthalate reflect its amphiphilic nature, containing both hydrophobic aromatic regions and polar ester functionalities [9]. The compound demonstrates limited solubility in water, as indicated by the lack of specific aqueous solubility data in material safety data sheets [9]. This limited water solubility is expected given the predominantly aromatic character of the molecule and the presence of methyl ester groups.

Conversely, dimethyl 4-methylisophthalate exhibits good solubility in organic solvents, particularly methanol and other polar aprotic solvents [10] [11]. The solubility in methanol has been specifically noted as producing "almost transparency" in solution [10], indicating substantial dissolution. The compound's calculated logarithm of the partition coefficient (LogP) between octanol and water is 1.568 [6], suggesting moderate lipophilicity and confirming its preference for organic solvent systems over aqueous environments.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dimethyl 4-methylisophthalate through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques [12] [13]. The ¹H nuclear magnetic resonance spectrum of dimethyl 4-methylisophthalate exhibits characteristic resonances in several distinct regions. The aromatic protons typically appear in the range of 7.0 to 8.0 parts per million, with the specific pattern reflecting the substitution pattern on the benzene ring [12] [14].

The methyl ester groups generate a characteristic singlet around 3.9 parts per million, corresponding to the methoxy protons (-OCH₃) [12] [14]. The aromatic methyl substituent at the 4-position produces a distinct singlet, typically observed around 2.4 parts per million [12]. The integration ratios of these signals provide quantitative information about the molecular structure, with the aromatic region showing three protons, the methoxy groups contributing six protons, and the aromatic methyl group adding three protons.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for different carbon environments [12] [15]. The carbonyl carbons of the ester groups appear in the downfield region, typically between 165 and 170 parts per million [12] [15]. The aromatic carbons exhibit resonances in the 125 to 140 parts per million range, with the quaternary carbons bearing the ester substituents appearing at distinct chemical shifts [12] [15]. The methoxy carbons of the ester groups resonate around 52 parts per million, while the aromatic methyl carbon appears in the aliphatic region around 21 parts per million [12] [15].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in dimethyl 4-methylisophthalate through characteristic vibrational frequencies [14] [16]. The most prominent feature in the infrared spectrum is the carbonyl stretching frequency of the ester groups, typically observed in the range of 1720 to 1740 wavenumbers (cm⁻¹) [14] [16]. This characteristic absorption band serves as a diagnostic tool for confirming the presence of ester functionalities.

The aromatic carbon-carbon stretching vibrations appear around 1600 wavenumbers, providing evidence for the benzene ring framework [14] [16]. Additional characteristic bands include the carbon-oxygen stretching frequencies of the ester bonds, typically observed around 1250 wavenumbers [14] [16]. The aromatic carbon-hydrogen stretching modes appear in the 3000 to 3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl groups occur in the 2800 to 3000 wavenumber range [14] [16].

The infrared spectrum also reveals aromatic carbon-hydrogen bending vibrations and out-of-plane deformation modes characteristic of the substitution pattern on the benzene ring [14] [16]. These fingerprint region absorptions provide additional structural confirmation and can be used for compound identification purposes [14] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of dimethyl 4-methylisophthalate provides molecular weight confirmation and characteristic fragmentation patterns that elucidate structural features [17] [18]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of the compound [17]. The mass spectrometric fragmentation typically involves the loss of methoxy groups, producing fragment ions at mass-to-charge ratios corresponding to the loss of 31 mass units (OCH₃) and 59 mass units (COOCH₃) [18] [19].

The fragmentation pattern provides insights into the relative stability of different molecular regions [17] [18]. The aromatic core tends to be more stable than the ester functionalities, leading to preferential cleavage at the ester bonds [18]. The base peak in the mass spectrum may vary depending on ionization conditions, but commonly corresponds to aromatic fragment ions formed after ester group elimination [17] [18].

Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation experiments [20]. These experiments can distinguish between isomeric compounds and provide confirmation of substitution patterns through characteristic fragmentation pathways [20].

Computational Chemistry Insights

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the electronic structure and chemical bonding in dimethyl 4-methylisophthalate [21] [22]. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's reactivity and electronic properties [22]. The aromatic π-system contributes significantly to the frontier orbital characteristics, with extended delocalization across the benzene ring [22].

The presence of electron-withdrawing ester groups modifies the electron density distribution within the aromatic system [22]. These substituents lower the energy of both occupied and unoccupied molecular orbitals compared to the parent benzene system [22]. The methyl substituent at the 4-position provides a mild electron-donating effect, partially counteracting the electron-withdrawing influence of the ester groups [22].

Computational analysis reveals that the molecular orbitals exhibit significant contributions from both the aromatic π-system and the lone pairs on the oxygen atoms of the ester groups [21] [22]. The interaction between these different orbital types influences the overall electronic structure and contributes to the compound's chemical behavior [21] [22].

Quantum Chemical Calculations

Quantum chemical calculations using various computational methods provide detailed thermodynamic and structural information for dimethyl 4-methylisophthalate [6] [23]. The Joback group contribution method has been employed to predict fundamental thermodynamic properties, including heat of formation (-546.38 kilojoules per mole), heat of vaporization (61.99 kilojoules per mole), and critical constants [6].

The critical temperature has been calculated as 856.49 Kelvin, with a corresponding critical pressure of 2826.33 kilopascals [6]. These critical properties are essential for understanding the compound's behavior under extreme conditions and for engineering applications involving phase equilibria [6].

Density functional theory calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties [23]. These computational approaches complement experimental measurements and provide insights into properties that may be difficult to measure directly [23]. The calculations typically employ correlation-consistent basis sets and hybrid exchange-correlation functionals to achieve reliable results [23].

Conformational Analysis

Conformational analysis of dimethyl 4-methylisophthalate reveals the compound's structural flexibility and preferred molecular geometries [24] [25]. The primary conformational degrees of freedom involve rotation around the bonds connecting the ester groups to the aromatic ring [25]. These rotations can significantly affect the molecular properties and intermolecular interactions [25].

Computational studies of related aromatic ester compounds suggest that the preferred conformation involves the ester groups oriented to minimize steric hindrance while maintaining favorable electronic interactions [25]. The planar conformation, where the ester groups lie in the same plane as the aromatic ring, is often stabilized by π-electron delocalization between the benzene ring and the carbonyl groups [25].

The rotational barriers around the ester bonds are influenced by the balance between steric repulsion and electronic stabilization [25]. For terephthalate derivatives, rotational barriers of approximately 90 degrees have been observed, corresponding to the loss of π-system delocalization when the aromatic ring and ester planes are perpendicular [25]. Similar behavior is expected for isophthalate derivatives, though the meta-substitution pattern may introduce subtle differences in the conformational preferences [25].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of dimethyl 4-methylisophthalate typically employs acid-catalyzed esterification as the primary method. The conventional approach involves the direct esterification of 4-methylisophthalic acid with methanol in the presence of a strong acid catalyst [1]. The standard procedure requires 4-methylisophthalic acid (1.66 g, 0.1 mmol) dissolved in anhydrous methanol (60 mL) containing 2-3 drops of concentrated sulfuric acid, heated under reflux until complete dissolution occurs [1]. The reaction mixture is subsequently poured onto ice-cold water, causing immediate precipitation of the desired ester product. Neutralization with sodium bicarbonate solution eliminates residual acid, followed by filtration and multiple water washes to yield the purified dimethyl 4-methylisophthalate with melting point 64-67°C [1].

Alternative laboratory methods include the use of para-toluenesulfonic acid as a milder acid catalyst, operating at temperatures between 65-80°C for 3-6 hours, achieving yields of 85-95% . The reaction proceeds through the classical Fischer esterification mechanism, wherein the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by methanol and subsequent elimination of water [3].

Dimethyl sulfate-mediated methylation represents another laboratory approach, utilizing sodium bicarbonate as a selective base. This method achieves near-quantitative conversion rates (96-100%) under controlled conditions at 90°C for 90 minutes [4]. The process employs dimethyl sulfate both as methylating agent and aprotic solvent, with excess reagent being transformed into environmentally benign sodium sulfate during workup [4].

Industrial Synthetic Routes

Industrial production of dimethyl 4-methylisophthalate follows established large-scale esterification protocols adapted from dimethyl terephthalate and dimethyl isophthalate manufacturing processes. The industrial Fischer esterification typically operates at elevated temperatures (200-300°C) and employs continuous reactor systems for enhanced efficiency [5] [6]. Process optimization includes the use of sulfuric acid or para-toluenesulfonic acid catalysts at concentrations of 0.25 equivalents relative to the dicarboxylic acid substrate [7].

The industrial process incorporates azeotropic water removal to drive the equilibrium toward ester formation, utilizing excess methanol (16.5 equivalents) as both reactant and solvent [7]. Typical reaction conditions include heating at 65°C with magnetic stirring for 3 hours, achieving greater than 95% completion within 1 hour under optimized conditions [7]. The process benefits from continuous methanol recovery and recycling systems, reducing raw material consumption and improving overall process economics [8].

Fly ash-catalyzed esterification has emerged as an environmentally benign industrial alternative, utilizing mixed oxide catalysts containing alumina, iron oxide, calcium oxide, magnesium oxide, and silica [5]. This heterogeneous catalytic system operates at 200°C for 4 hours, achieving 98% yields of dimethyl esters while offering catalyst recyclability for multiple reaction cycles [5].

Novel Synthetic Approaches

Methyl Coumalate-Based Synthesis

The methyl coumalate-based synthetic route represents an innovative approach utilizing high atom economy principles. Methyl coumalate reacts with enol ethers to form stable bicyclic lactone adducts, which undergo subsequent aromatization to yield isophthalate derivatives [9] [10]. The process involves a two-step sequence: initial Diels-Alder cycloaddition at 75°C for 24 hours, followed by acid-catalyzed aromatization using para-toluenesulfonic acid (5 mol%) in refluxing methanol for 18 hours [9] [10].

This methodology achieves 82% overall yield for the two-step sequence and demonstrates excellent functional group tolerance [10]. The mechanistic pathway involves retro-aldol reaction and intramolecular hydride shift followed by water elimination during the aromatization step [9]. Alkyl vinyl ethers provide superior yields compared to enol silyl ethers, with the optimal conditions employing five mole percent para-toluenesulfonic acid in boiling methanol [10].

Wittig Reaction Pathways

Intramolecular Wittig reaction methodologies enable the synthesis of dimethyl 4-methylisophthalate derivatives through phosphorane intermediates. The process begins with the reaction of methyl propynoate with acetylmethylenetriphenylphosphorane at 90°C, generating methyl 5-oxo-2-(triphenylphosphoranylidene)hex-3-enoate as the primary product [11] [12]. Subsequent reactions with methyl perfluoroalkynoates afford complex phosphorane intermediates, which undergo intramolecular Wittig cyclization in benzene or methanol to produce the target isophthalate esters [11] [12].

The Wittig-based synthesis demonstrates high yields exceeding 90% and enables the incorporation of various substituents through careful selection of phosphorane reagents [11]. The reaction mechanism involves formation of oxaphosphetane intermediates followed by reverse [2+2] cycloaddition to generate the aromatic ester products [13]. Characterization of intermediates and final products employs comprehensive spectroscopic analysis including infrared, mass spectrometry, and nuclear magnetic resonance techniques [11] [12].

Catalytic Esterification Methods

Advanced heterogeneous catalytic systems offer sustainable alternatives to traditional acid-catalyzed esterification. Dried Dowex hydrogen cation-exchange resin combined with sodium iodide provides an effective, reusable catalyst system for esterification reactions [14] [15]. The dried resin demonstrates superior activity compared to undried materials, requiring pre-treatment at 120°C for 18-20 hours to achieve optimal performance [14].

Ionic liquid catalysts represent another innovative approach, with tunable aryl imidazolium ionic liquids showing high activity for fatty acid esterification [16]. These catalysts offer advantages including high selectivity, practical product separation convenience, and recyclability [16]. The ionic liquid systems operate under mild conditions while maintaining excellent conversion rates and product purity.

Solid acid nanocatalysts derived from ball-milled seashells provide environmentally benign alternatives for green esterification processes [17]. These nano-biocomposite catalysts, containing calcium carbonate in aragonite form, achieve 91% yields under solvent-free conditions at 98°C [17]. The process benefits from lower catalyst loading, reduced reaction temperatures, and elimination of corrosive Brønsted acids [17].

Green Chemistry Considerations in Synthesis

Sustainable synthesis approaches emphasize the implementation of green chemistry principles throughout the manufacturing process. Dimethyl carbonate serves as an environmentally benign methylating reagent, offering reduced toxicity compared to traditional methylating agents like dimethyl sulfate [18] [19]. Base-catalyzed methyl transfer from dimethyl carbonate to carboxylic acids demonstrates high selectivity even in the presence of unprotected phenols, with mild reaction conditions preserving stereochemistry at epimerizable centers [19].

Solvent-free esterification methods utilizing microwave irradiation represent significant advances in green synthetic technology [20] [21]. These approaches reduce reaction times to 30 minutes to 2 hours while achieving yields of 85-95% [21]. The microwave-assisted synthesis follows green chemistry principles by minimizing hazardous material utilization and reducing energy consumption [21].

Process Mass Intensity and E-factor optimization guide the development of more sustainable synthetic routes. The cumulative green chemistry principle score provides quantitative assessment tools for evaluating environmental impact, safety, and overall greenness of synthesis procedures [22]. Implementation of these metrics enables objective comparison between different synthetic methodologies and identification of areas for further improvement [22].

Purification and Quality Control Methods

Vacuum distillation represents the primary purification method for dimethyl 4-methylisophthalate, operating at 16-20 mmHg pressure and 124°C temperature [1]. This technique achieves purities of 98-99% with recovery yields of 85-90%, making it suitable for both laboratory and industrial scale applications [23].

Crystallization from methanol provides an alternative purification approach, involving dissolution in hot methanol followed by controlled cooling to 4°C [24]. This method yields white, flake solid material with purities of 95-98% and demonstrates particular effectiveness for removing polar impurities [24].

High-Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling [25]. Gas chromatography with flame ionization detection enables quantification of volatile impurities with detection limits of 0.1-1% [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts confirming the presence of methyl ester groups and aromatic substitution patterns [25].

Quality control specifications for commercial-grade dimethyl 4-methylisophthalate include minimum 99.5% content by gas chromatography, maximum 15 APHA color in 20% ethanol solution, maximum 0.10% moisture content, and maximum 0.10 mg KOH/g acid value [24]. Elemental analysis confirms the theoretical composition with carbon content of 63.4±0.4% and hydrogen content of 5.8±0.4% [25].

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Green Metrics |

|---|---|---|---|---|

| Laboratory Acid-Catalyzed | 65-80 | 3-6 hours | 85-95 | Moderate E-factor |

| Industrial Fischer | 200-300 | 4-8 hours | 90-98 | High PMI |

| Methyl Coumalate-Based | 75→Reflux | 42 hours total | 82 | High atom economy |

| Wittig Reaction | 90 | 90 minutes | >90 | Complex waste profile |

| Fly Ash Catalyzed | 200 | 4 hours | 98 | Excellent recyclability |

| DMC Methylation | 150-200 | 6-12 hours | 85-90 | Low toxicity |

| Microwave-Assisted | 90-120 | 0.5-2 hours | 85-95 | Energy efficient |

| Purification Method | Operating Conditions | Purity (%) | Recovery (%) | Scale Applicability |

|---|---|---|---|---|

| Vacuum Distillation | 16-20 mmHg, 124°C | 98-99 | 85-90 | All scales |

| Methanol Crystallization | Hot MeOH → 4°C | 95-98 | 80-85 | Lab to pilot |

| Column Chromatography | Silica gel, gradient | >99 | 75-85 | Laboratory only |

| Molecular Distillation | 0.1-1 mmHg, elevated T | >99 | 90-95 | Lab to pilot |

| Quality Control Method | Parameter | Detection Limit | Specification | Analysis Time |

|---|---|---|---|---|

| HPLC | Purity, impurities | 0.01-0.1% | ≥94% main compound | 20-30 min |

| GC-FID | Volatile impurities | 0.1-1% | <1% volatiles | 15-25 min |

| NMR (¹H, ¹³C) | Structure confirmation | 1-5% | Consistent spectrum | 30-60 min |

| Elemental Analysis | C, H, O content | ±0.4% | C: 63.4±0.4%, H: 5.8±0.4% | 2-4 hours |